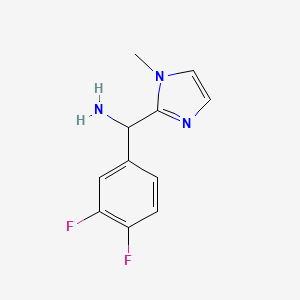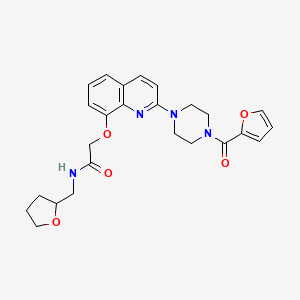![molecular formula C22H15ClN2O4S2 B2596904 (2Z)-2-(4-clorobencenosulfonil)-3-{2-[(4-metilfenil)sulfanyl]-5-nitrofenil}prop-2-enenitrilo CAS No. 1025635-46-4](/img/structure/B2596904.png)
(2Z)-2-(4-clorobencenosulfonil)-3-{2-[(4-metilfenil)sulfanyl]-5-nitrofenil}prop-2-enenitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2Z)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile is a complex organic molecule featuring multiple functional groups, including a chlorobenzenesulfonyl group, a methylphenylsulfanyl group, and a nitrophenyl group
Aplicaciones Científicas De Investigación
(2Z)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile: has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel polymers and materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chlorobenzenesulfonyl Intermediate: This step involves the sulfonylation of 4-chlorobenzene using chlorosulfonic acid to form 4-chlorobenzenesulfonyl chloride.
Nitration of the Phenyl Ring:
Thioether Formation: The reaction of 4-methylthiophenol with the nitrophenyl intermediate under basic conditions forms the sulfanyl linkage.
Final Coupling Reaction: The final step involves the coupling of the chlorobenzenesulfonyl and nitrophenyl intermediates with acrylonitrile under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and sulfonylation reactions, which can improve yield and safety by controlling reaction conditions more precisely.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the sulfanyl group.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid for reduction of the nitro group.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism by which (2Z)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile exerts its effects depends on its application:
Biological Systems: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. The nitro group can be reduced to an amine, which may then form hydrogen bonds or ionic interactions with biological targets.
Materials Science: The electronic properties of the compound, influenced by the nitro and sulfanyl groups, can affect the conductivity and reactivity of the materials it is incorporated into.
Comparación Con Compuestos Similares
(2Z)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile: can be compared with other compounds having similar functional groups:
(2Z)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-methylphenyl)sulfanyl]-5-aminophenyl}prop-2-enenitrile: This compound has an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.
(2Z)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-methylphenyl)sulfanyl]-5-hydroxyphenyl}prop-2-enenitrile: The presence of a hydroxyl group can enhance hydrogen bonding and solubility in aqueous environments.
(2Z)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-methylphenyl)sulfanyl]-5-methylphenyl}prop-2-enenitrile: The methyl group can influence the compound’s steric properties and hydrophobic interactions.
Each of these similar compounds has unique properties that can be leveraged for different applications, highlighting the versatility and potential of (2Z)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile in scientific research and industrial applications.
Propiedades
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfonyl-3-[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O4S2/c1-15-2-7-19(8-3-15)30-22-11-6-18(25(26)27)12-16(22)13-21(14-24)31(28,29)20-9-4-17(23)5-10-20/h2-13H,1H3/b21-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWNMDXUQINVJH-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=C(/C#N)\S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-carbonyl)piperidine](/img/structure/B2596823.png)


![{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2596827.png)


![5-Tert-Butyl 2-Ethyl 7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-2,5(6H)-Dicarboxylate](/img/structure/B2596833.png)
![8-Bromo-2-methyl-4,5-dihydronaphtho[1,2-d]oxazole](/img/structure/B2596834.png)

![2-[2-(4-Fluorophenyl)-2-adamantyl]acetic acid](/img/structure/B2596837.png)
![{2-[(2-Methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B2596838.png)

![N-[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl]acetamide](/img/structure/B2596842.png)

